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Compound of Interest

Compound Name: 3''-Demethylchartreusin

CAS No.: 128229-64-1

Cat. No.: B161973

Get Quote

Introduction & Compound Profile
3''-Demethylchartreusin is a naturally occurring glycosidic antibiotic and a structural analog of

chartreusin, isolated from Streptomyces chartreusis.[1] It shares the planar pentacyclic

aglycone (chartarin) with its parent compound but differs in the glycosidic moiety, specifically

lacking the methyl group at the 3''-position of the terminal sugar.

Biologically, 3''-Demethylchartreusin acts as a potent Topoisomerase II poison.[2][3] Unlike

catalytic inhibitors, it stabilizes the "cleavable complex" between DNA and Topoisomerase II,

preventing DNA religation and generating permanent double-strand breaks that trigger

apoptosis. Due to its structural similarity to the clinical candidate IST-622 (which metabolizes to

related chartreusin analogs), 3''-Demethylchartreusin is a critical reference compound for

structure-activity relationship (SAR) studies in oncology.[2]
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Property Specification

CAS Number 128229-64-1

Molecular Formula C₃₁H₃₀O₁₄

Molecular Weight 626.56 Da

Mechanism
DNA Intercalation (GC-rich specificity),

Topoisomerase II Poisoning

Solubility
Soluble in DMSO (>10 mM); Poorly soluble in

water

Stability
Light Sensitive (protect from direct light); Stable

at -20°C for 12 months

Mechanism of Action
The following diagram illustrates the pharmacological cascade of 3''-Demethylchartreusin,

from cellular entry to apoptotic signaling.
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Figure 1: Pharmacological cascade of 3''-Demethylchartreusin inducing apoptosis via Topo II

poisoning.[2]

Material Preparation & Handling[1]
Stock Solution Preparation
Critical Warning: 3''-Demethylchartreusin is a yellow pigment that degrades upon prolonged

exposure to ambient light.[2] All handling should be performed under low-light conditions or

using amber vessels.[2]

Weighing: Accurately weigh 1–5 mg of 3''-Demethylchartreusin powder into a sterile,

amber glass vial.

Solvent: Add sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) to achieve a

concentration of 10 mM.[2]

Calculation: Volume (µL) = [Mass (mg) / 626.56] × 100,000.[2]

Dissolution: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a

water bath at room temperature for 5 minutes.

Aliquot & Storage: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw

cycles. Store at -20°C (short term) or -80°C (long term).

Working Solutions
Dilute the 10 mM stock in complete cell culture medium immediately prior to use.

DMSO Limit: Ensure the final DMSO concentration in the assay well is ≤ 0.5% (v/v) to

prevent solvent toxicity.

Example: To make a 10 µM treatment solution, dilute 1 µL of 10 mM stock into 999 µL of

medium (0.1% DMSO).

Protocol A: Cytotoxicity Assay (MTT/CCK-8)
This protocol determines the IC₅₀ (half-maximal inhibitory concentration) of 3''-
Demethylchartreusin against tumor cell lines (e.g., L1210, MCF-7, A549).[2]
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Reagents
Target cells (log-phase growth)[2]

MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit[2]

96-well clear bottom plates (tissue culture treated)

Microplate reader (Absorbance: 570 nm for MTT, 450 nm for CCK-8)[2]

Procedure
Seeding: Seed cells into 96-well plates.

Adherent cells: 3,000–5,000 cells/well in 100 µL medium. Allow to attach overnight (12–24

h).

Suspension cells: 10,000–20,000 cells/well in 100 µL medium. Proceed to treatment

immediately.

Treatment: Prepare a serial dilution of 3''-Demethylchartreusin (e.g., 8 points, 3-fold

dilutions starting at 10 µM: 10, 3.33, 1.11, 0.37, 0.12, 0.04, 0.013, 0 µM).

Include a Vehicle Control (0.1% DMSO only).

Include a Positive Control (e.g., Etoposide or Doxorubicin).

Incubation: Add 100 µL of 2X drug solution to wells (final volume 200 µL). Incubate for 48 to

72 hours at 37°C, 5% CO₂.

Readout (MTT Method):

Add 20 µL MTT stock to each well. Incubate 3–4 hours at 37°C.

Carefully aspirate medium (for adherent) or centrifuge plate (for suspension).

Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

Measure absorbance at 570 nm.
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Analysis: Normalize data to Vehicle Control (100% viability). Fit the dose-response curve

using a non-linear regression (4-parameter logistic model) to calculate IC₅₀.[2]

Protocol B: Topoisomerase II Relaxation Assay
This cell-free assay confirms if 3''-Demethylchartreusin inhibits the catalytic activity of

Topoisomerase II by preventing the relaxation of supercoiled plasmid DNA.

Reagents
Human Topoisomerase IIα (Topo II) Enzyme Kit (commercially available)[2]

Supercoiled Plasmid DNA (e.g., pBR322 or pHOT1), 200 ng/reaction[2]

Assay Buffer (usually 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 2 mM ATP)[2]

Stop Solution (SDS/Proteinase K)[2]

Agarose (1%) and TAE Buffer

Procedure
Master Mix: Prepare Assay Buffer containing ATP and Plasmid DNA.

Compound Addition:

Tube 1: Negative Control (DNA only, no enzyme).

Tube 2: Positive Enzyme Control (DNA + Topo II + DMSO).[2]

Tubes 3–6: 3''-Demethylchartreusin (Graded concentrations: 0.1, 1, 10, 50 µM).[2]

Tube 7: Reference Inhibitor (Etoposide, 100 µM).[2]

Reaction Initiation: Add 1–2 units of Topo II enzyme to tubes 2–7.

Incubation: Incubate at 37°C for 30 minutes.
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Termination: Add Stop Solution (containing 1% SDS and Proteinase K) to digest the enzyme

and release trapped DNA. Incubate at 50°C for 15 minutes.

Electrophoresis:

Load samples onto a 1% agarose gel (without Ethidium Bromide).

Run at 2–3 V/cm for 2–3 hours.

Stain gel with Ethidium Bromide or SYBR Safe after the run (post-staining is crucial to

distinguish relaxed vs. supercoiled bands accurately).

Interpretation:

Active Enzyme (Tube 2): DNA appears as a ladder of relaxed topoisomers (slower

migration).

Inhibited Enzyme (Tube 3–7): DNA remains in the supercoiled band (fast migration) if the

drug prevents relaxation.

Note: As a Topo II poison, 3''-Demethylchartreusin may also induce linear DNA formation

if the cleavage complex is not reversed.[2]
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Figure 2: Step-by-step experimental workflow for validating 3''-Demethylchartreusin activity.
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Troubleshooting & Optimization
Issue Possible Cause Solution

Precipitation in Media
High concentration or cold

media

Warm media to 37°C before

adding drug.[2] Do not exceed

100 µM in aqueous buffer.

Inconsistent IC₅₀ Evaporation or Edge Effect

Fill outer wells of 96-well plate

with PBS. Use a humidity

chamber.

No Topo II Inhibition ATP degradation

Ensure ATP in assay buffer is

fresh (add immediately before

use).

Compound Degradation Light exposure

Perform all steps in a biosafety

cabinet with lights dimmed or

use amber tubes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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